

## An In-Depth Technical Guide to Peaqx (NVP-AAM077): Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Peaqx**, also known as NVP-AAM077, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for subtypes containing the GluN2A subunit. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Peaqx**. Detailed methodologies for key experimental procedures used to characterize this compound are presented, along with a summary of its effects on intracellular signaling pathways. All quantitative data are compiled into structured tables for ease of reference, and key concepts are visualized using signaling pathway and workflow diagrams.

## **Chemical Structure and Physicochemical Properties**

**Peaqx** is a synthetic molecule belonging to the quinoxalinedione class of compounds. Its chemical structure is characterized by a quinoxaline-2,3-dione core, a phosphonomethyl group, and a (1S)-1-(4-bromophenyl)ethylamino side chain.

Table 1: Chemical and Physicochemical Properties of Peagx (NVP-AAM077)



| Property          | Value                                                                                              | Reference |  |
|-------------------|----------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | ({[(1S)-1-(4-bromophenyl)ethyl]amino}-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl)phosphonic acid | [1]       |  |
| Synonyms          | NVP-AAM077, PEAQX                                                                                  | [1]       |  |
| CAS Number        | 459836-30-7                                                                                        | [1]       |  |
| Molecular Formula | C17H17BrN3O5P                                                                                      | [1]       |  |
| Molecular Weight  | 454.217 g/mol                                                                                      | [1]       |  |
| SMILES            | CINVALID-LINK<br>NC(C2=C3C(=CC=C2)N=C(C(<br>=N3)O)O)P(=O)(O)O                                      | [1]       |  |
| Solubility        | Soluble in water                                                                                   |           |  |
| Predicted pKa     | 1.39 (strongest acidic), 8.35 (strongest basic)                                                    | _         |  |
| Predicted LogP    | 1.63                                                                                               |           |  |

## **Pharmacological Properties**

**Peaqx** functions as a competitive antagonist at the glutamate binding site of the NMDA receptor. It exhibits a higher affinity for NMDA receptors containing the GluN2A subunit compared to those with the GluN2B subunit.

Table 2: Pharmacological Activity of Peaqx (NVP-AAM077) at NMDA Receptors



| Parameter | Receptor<br>Subtype | Value     | Species | Assay<br>Conditions                                                                                  | Reference |
|-----------|---------------------|-----------|---------|------------------------------------------------------------------------------------------------------|-----------|
| IC50      | hGluN1/GluN<br>2A   | 270 nM    | Human   | Two- electrode voltage clamp in Xenopus oocytes                                                      |           |
| IC50      | hGluN1/GluN<br>2B   | 29.6 μΜ   | Human   | Two- electrode voltage clamp in Xenopus oocytes                                                      |           |
| IC50      | rGluN1/GluN<br>2A   | 31 nM     | Rat     | Two-<br>electrode<br>voltage clamp<br>in Xenopus<br>oocytes with<br>glutamate at<br>EC50             | [2]       |
| IC50      | rGluN1/GluN<br>2B   | 215 nM    | Rat     | Two-<br>electrode<br>voltage clamp<br>in Xenopus<br>oocytes with<br>glutamate at<br>EC <sub>50</sub> | [2]       |
| Ki        | rGluN1/GluN<br>2A   | 15 ± 2 nM | Rat     | Schild analysis from two-electrode voltage clamp in Xenopus oocytes                                  | [3]       |
| Ki        | rGluN1/GluN<br>2B   | 79 ± 5 nM | Rat     | Schild<br>analysis from                                                                              |           |



two-electrode voltage clamp in Xenopus oocytes

## **Mechanism of Action and Signaling Pathways**

As a competitive antagonist, **Peaqx** binds to the glutamate binding pocket on the GluN2A subunit of the NMDA receptor, preventing the endogenous agonist glutamate from binding and activating the receptor. This inhibition of NMDA receptor function has downstream effects on several intracellular signaling cascades.

## mTOR Signaling Pathway

Studies have shown that **Peaqx** can modulate the mammalian target of rapamycin (mTOR) signaling pathway. The rapid antidepressant-like effects of NVP-AAM077 have been associated with an increase in mTOR signaling in the medial prefrontal cortex.[3]





Click to download full resolution via product page

Figure 1: Simplified mTOR signaling pathway modulated by Peaqx.

## **ERK Signaling Pathway**

The extracellular signal-regulated kinase (ERK) pathway is another important cascade affected by NMDA receptor activity. Blockade of GluN2A-containing NMDA receptors with **Peaqx** can influence the phosphorylation state of ERK, although the effects can be complex and context-dependent.[4]





Click to download full resolution via product page

Figure 2: Overview of the ERK signaling pathway downstream of NMDA receptors.



# Experimental Protocols Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a standard method for characterizing the activity of ion channel modulators like **Peaqx**.

Objective: To determine the inhibitory concentration (IC<sub>50</sub>) and equilibrium constant (K<sub>i</sub>) of **Peaqx** on different NMDA receptor subtypes.

#### Materials:

- Stage V-VI Xenopus laevis oocytes
- cRNA for GluN1 and various GluN2 subunits (e.g., GluN2A, GluN2B)
- · Barth's culture medium
- Recording solution (in mM: 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl<sub>2</sub>, 0.01 EDTA, pH 7.4)
- Agonist solution: Recording solution with 100 μM glutamate and 100 μM glycine
- **Peagx** stock solution (in water or DMSO)
- Two-electrode voltage clamp amplifier and data acquisition system
- Glass microelectrodes (filled with 3 M KCl)

#### Procedure:

- Oocyte Preparation and Injection:
  - Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
  - Inject oocytes with a mixture of GluN1 and the desired GluN2 subunit cRNA (typically in a 1:2 ratio, ~5-10 ng total).



- Incubate injected oocytes in Barth's culture medium at 15-19°C for 2-7 days to allow for receptor expression.[2][5][6]
- Electrophysiological Recording:
  - Place an oocyte in the recording chamber and perfuse with the recording solution.
  - Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
  - Clamp the oocyte membrane potential at a holding potential of -40 mV.[2][5]
  - Establish a stable baseline current.
- Data Acquisition for IC<sub>50</sub> Determination:
  - Apply the agonist solution to elicit a maximal current response (I max).
  - Wash the oocyte with recording solution until the current returns to baseline.
  - Pre-incubate the oocyte with a specific concentration of Peaqx for a defined period.
  - Co-apply the agonist solution with the same concentration of Peaqx and record the inhibited current (I\_inhib).
  - Repeat this process for a range of Peaqx concentrations.
  - Calculate the percentage of inhibition for each concentration: % Inhibition = (1 (I\_inhib / I\_max)) \* 100.
  - Plot the % Inhibition against the logarithm of the Peaqx concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub>.
- Schild Analysis for K<sub>i</sub> Determination:
  - Obtain glutamate concentration-response curves in the absence and presence of at least three different concentrations of Peaqx.

## Foundational & Exploratory





- Calculate the dose ratio (DR) for each **Peaqx** concentration: DR = EC<sub>50</sub> (with antagonist) / EC<sub>50</sub> (without antagonist).
- Plot log(DR 1) against the logarithm of the **Peaqx** concentration.
- $\circ$  The x-intercept of the linear regression of this plot gives the negative logarithm of the  $K_i$  (log  $K_i$ ).





Click to download full resolution via product page



**Figure 3:** Experimental workflow for determining the inhibitory properties of **Peaqx** using TEVC.

## **Competitive Radioligand Binding Assay**

Objective: To determine the binding affinity (K<sub>i</sub>) of **Peagx** for the NMDA receptor.

#### Materials:

- Cell membranes prepared from tissue or cells expressing NMDA receptors (e.g., rat cortical membranes).
- Radioligand specific for the glutamate binding site of the NMDA receptor (e.g., [³H]CGP 39653).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Peaqx stock solution.
- Non-specific binding control (a high concentration of a non-labeled ligand, e.g., 1 mM L-glutamate).
- Glass fiber filters.
- · Scintillation vials and scintillation fluid.
- Filtration manifold and vacuum pump.
- Scintillation counter.

#### Procedure:

- Assay Setup:
  - In a series of tubes, add a constant amount of cell membranes, a fixed concentration of the radioligand (typically at its K-d value), and varying concentrations of **Peaqx**.
  - Include tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-labeled competitor).



#### Incubation:

 Incubate the tubes at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

#### Filtration:

- Rapidly terminate the binding reaction by filtering the contents of each tube through a
  glass fiber filter using a filtration manifold. This separates the membrane-bound
  radioligand from the unbound radioligand.
- Wash the filters quickly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

#### Quantification:

 Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

#### Data Analysis:

- Calculate the specific binding for each **Peaqx** concentration: Specific Binding = Total Binding - Non-specific Binding.
- Plot the percentage of specific binding against the logarithm of the Peagx concentration.
- Fit the data to a one-site competition curve to determine the IC<sub>50</sub> of **Peaqx**.
- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + ([L]/K_-d))$ , where [L] is the concentration of the radioligand and  $K_-d$  is its dissociation constant.

## Conclusion

**Peaqx** (NVP-AAM077) is a valuable pharmacological tool for investigating the role of GluN2A-containing NMDA receptors in physiological and pathological processes. Its well-characterized chemical structure, physicochemical properties, and selective antagonism provide a solid foundation for its use in neuroscience research and drug development. The detailed



experimental protocols and signaling pathway information provided in this guide serve as a comprehensive resource for scientists working with this important compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes NPI Electronic [npielectronic.com]
- 2. Two-electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]
- 3. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2Apreferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]
- 6. Two-electrode voltage clamp (TEVC) on Xenopus oocytes. [bio-protocol.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Peaqx (NVP-AAM077): Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2962860#chemical-structure-and-properties-of-peaqx-nvp-aam077]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com